

fundamental chemical properties of 5-Azabenzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Chemical Properties of **5-Azabenzimidazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azabenzimidazole, also known by its IUPAC name 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic organic compound. Structurally, it is an isomer of purine, differing by the position of one nitrogen atom in the six-membered ring, which classifies it as a deazapurine. This structural similarity to endogenous purines makes the **5-azabenzimidazole** scaffold a "privileged structure" in medicinal chemistry. Its derivatives are widely explored in drug discovery for their potential to interact with a variety of biological targets, acting as bioisosteric replacements for the purine core in nucleoside analogues and kinase inhibitors. This guide provides a comprehensive overview of its core chemical properties, spectroscopic data, and relevant experimental protocols.

Core Chemical and Physical Properties

The fundamental properties of **5-Azabenzimidazole** are summarized below. These characteristics are crucial for its handling, derivatization, and application in various chemical and biological contexts.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ N ₃	[1] [2]
Molecular Weight	119.12 g/mol	[1] [2]
CAS Number	272-97-9	[1] [2]
Appearance	White to beige or pale yellow crystalline powder	[3]
Melting Point	168-172 °C	[1] [4] [5] [6]
Boiling Point	200-220 °C at 0.5 Torr	[7]
pKa (Predicted)	11.15 ± 0.30	[7]
logP (Octanol/Water)	0.18 – 0.476 (Calculated)	[2]
Water Solubility	log10WS = -2.03 (Calculated, mol/L)	[2]
Synonyms	1H-Imidazo[4,5-c]pyridine, 3,5-Diazaindole, 3-Deazapurine	[2] [7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **5-Azabenzimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts can vary depending on the solvent and concentration.

¹H NMR (Proton NMR) Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference(s)
~13.5	br s	N-H (imidazole)	[8]
~8.95	s	H-2	
~8.75	s	H-4	
~8.35	d	H-6	[8]

| ~7.65 | d | H-7 | [8] |

^{13}C NMR (Carbon-13 NMR) Data (Solvent: D_2O)

Chemical Shift (δ) ppm	Assignment	Reference(s)
~145.2	C-2	[5]
~144.6	C-4	[5]
~141.1	C-7a	[5]
~139.9	C-6	[5]
~118.9	C-5a	[5]

| ~108.2 | C-7 | [5] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-Azabenzimidazole** is characterized by a prominent molecular ion peak and a key fragmentation pattern involving the loss of hydrogen cyanide (HCN) from the imidazole ring, a typical fragmentation for benzimidazoles.[1]

- Molecular Ion (M^+): $\text{m/z} = 119$
- Major Fragment: $\text{m/z} = 92$ ($[\text{M}-\text{HCN}]^+$)

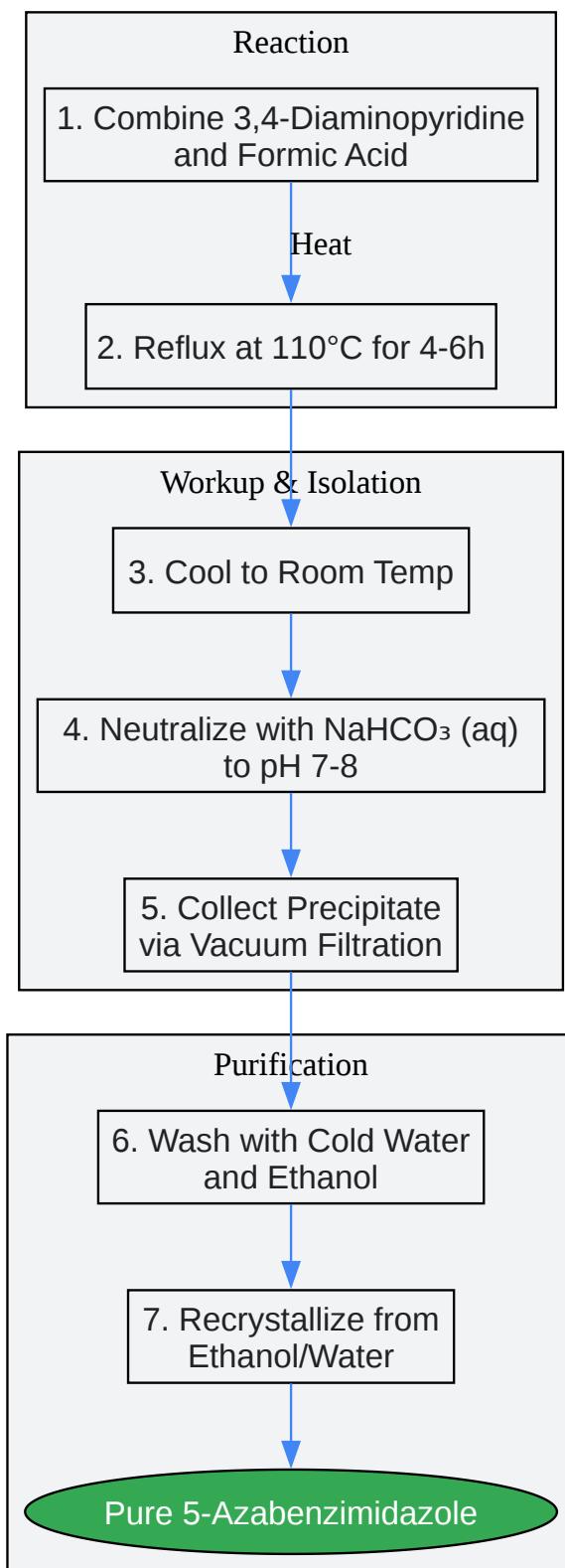
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
3200–3000	Broad, M	N-H stretching (imidazole)	[9]
3100–3000	M-W	Aromatic C-H stretching	[9]
1650–1580	M-S	C=N and C=C ring stretching vibrations	[9]
1470–1400	S	Aromatic ring vibrations	[9]
~800-700	S	C-H out-of-plane bending	[9]

Experimental Protocols

Synthesis via Phillips Cyclization


A standard and efficient method for synthesizing the 1H-imidazo[4,5-c]pyridine core is the Phillips condensation reaction, which involves the cyclization of a diaminopyridine with an appropriate acid.[6]

Reaction: 3,4-Diaminopyridine + Formic Acid → 1H-Imidazo[4,5-c]pyridine

Methodology:

- Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq).
- Reaction Initiation: Add an excess of 98-100% formic acid (e.g., 5-10 eq).
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or ammonium hydroxide (NH_4OH) until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.
- **Isolation:** The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **5-Azabenzimidazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Azabenzimidazole**.

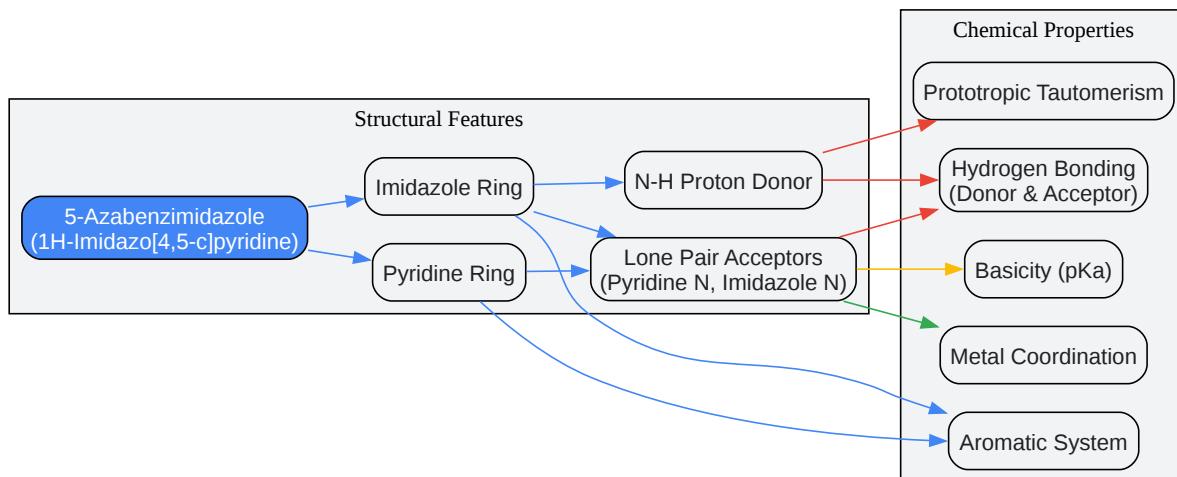
Protocol for NMR Sample Preparation

- Accurately weigh 5-10 mg of the **5-Azabenzimidazole** sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
- The sample is now ready for analysis on an NMR spectrometer.

Representative HPLC Analysis Protocol

This protocol is based on methods used for similar heterocyclic compounds and can be adapted for the analysis of **5-Azabenzimidazole**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of Acetonitrile (ACN) and a buffer. A common starting point is a gradient or isocratic elution with ACN and 0.1% Formic Acid in Water. For example, an isocratic mobile phase of 25:75 (v/v) ACN:Buffer.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically around 270-280 nm.
- Injection Volume: 10-20 µL.
- Sample Preparation: Prepare a stock solution of **5-Azabenzimidazole** in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working


standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Biological Relevance and Applications

5-Azabenzimidazole itself is primarily a building block, but its core structure is of significant interest to drug development professionals. Its structural analogy to purine allows it to function as a bioisostere, enabling derivatives to interact with biological targets that normally bind purines, such as kinases and other ATP-binding proteins.

Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been investigated as:

- Cathepsin S Inhibitors: By optimizing the pKa of basic nitrogen atoms on the scaffold, researchers have developed potent and selective inhibitors.
- Kinase Inhibitors: The scaffold serves as a core for various kinase inhibitors used in oncology research.
- Antiviral and Antimicrobial Agents: Its resemblance to nucleobases makes it a candidate for developing agents that interfere with viral or bacterial nucleic acid synthesis.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Relationship between structure and key chemical properties.

Safety Information

5-Azabenzimidazole should be handled with appropriate laboratory safety precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator are recommended when handling the solid material.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journalijdr.com [journalijdr.com]
- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTIR [terpconnect.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [fundamental chemical properties of 5-Azabenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071554#fundamental-chemical-properties-of-5-azabenzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com